3-Bromodecane
Overview
Description
3-Bromodecane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, specifically a decane molecule with a bromine atom attached to the third carbon in the chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromodecane can be synthesized through the bromination of decane. One common method involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine molecule is split into two bromine radicals that react with the decane to form this compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to optimize the reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromodecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) can produce 3-decanol.
Elimination Reactions: this compound can undergo dehydrohalogenation to form alkenes. For instance, treating it with a strong base like potassium tert-butoxide can yield 3-decene.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.
Elimination Reactions: Potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, room temperature.
Major Products:
Nucleophilic Substitution: 3-Decanol
Elimination Reactions: 3-Decene
Reduction: Decane
Scientific Research Applications
3-Bromodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and alkenes.
Biology: this compound derivatives, such as 3-bromopyruvate, are studied for their potential anticancer properties.
Medicine: Research on 3-bromopyruvate suggests it may be effective against metastatic prostate cancer by inhibiting the movement and proliferation of cancer cells.
Industry: It is used in the synthesis of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromodecane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing a nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion.
Comparison with Similar Compounds
1-Bromodecane: Similar to 3-bromodecane but with the bromine atom attached to the first carbon. It undergoes similar reactions but with different regioselectivity.
2-Bromodecane: The bromine atom is attached to the second carbon. It also undergoes nucleophilic substitution and elimination reactions.
1-Bromododecane: A longer chain brominated alkane with similar chemical properties but different physical properties due to the longer carbon chain.
Uniqueness of this compound: this compound is unique in its position of the bromine atom, which affects its reactivity and the types of products formed in chemical reactions. Its specific structure makes it useful in synthesizing certain compounds that require the bromine atom to be at the third position.
Properties
IUPAC Name |
3-bromodecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKDDBPQFMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337942 | |
Record name | 3-Bromodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30571-71-2 | |
Record name | 3-Bromodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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